molecular formula C16H12O3S B1613013 Phenyl naphthalene-2-sulfonate CAS No. 62141-80-4

Phenyl naphthalene-2-sulfonate

Cat. No.: B1613013
CAS No.: 62141-80-4
M. Wt: 284.3 g/mol
InChI Key: AMZOVRCWZOIZHH-UHFFFAOYSA-N
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Description

Phenyl naphthalene-2-sulfonate is a compound that is derived from naphthalene-2-sulfonic acid . It is a colorless, water-soluble solid .


Synthesis Analysis

This compound can be synthesized as a result of the reactions of 5-amino-2-sulfanylbenzimidazole with 2-(2-naphthylsulfonyloxy)benzaldehyde . The newly synthesized compound was characterized using IR, 1H and 13C NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques . Theoretical investigations of the thione–thiol tautomerism of the molecule were performed .


Chemical Reactions Analysis

This compound can undergo various chemical reactions . For instance, it can participate in SN2 reactions .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 284.34 . More detailed physical and chemical properties are not explicitly mentioned in the available literature .

Scientific Research Applications

Polymer Synthesis and Properties

Phenyl naphthalene-2-sulfonate is utilized in the synthesis of novel polyimides and copolyimides, showing significant properties for various applications. For example, Chen et al. (2006) synthesized sulfonated copolyimides using a sulfonated aromatic diamine derivative, demonstrating good solubility and high desulfonation temperature, indicating stability of sulfonic acid groups. These materials showed potential in flexible and tough membrane applications with high proton conductivity (Chen et al., 2006). Similarly, Einsla et al. (2005) studied sulfonated naphthalene dianhydride based polyimide copolymers, assessing their potential for fuel cell applications (Einsla et al., 2005).

Molecular Structural Analysis

The molecular structure of this compound derivatives plays a crucial role in their applications. Nagy et al. (2002) analyzed the molecular structures of various naphthalene derivatives, focusing on their sulfur valence states and S⋯S and S⋯O close contacts. Such analyses are essential for understanding the chemical behavior of these compounds (Nagy et al., 2002).

Environmental Applications

In environmental science, the degradation of naphthalenesulfonic acids, including this compound, is a critical area of study. Rivera-Utrilla et al. (2002) investigated the oxidation of naphthalenesulfonic acids with ozone, providing insights into the treatment of pollutants in industrial wastewater (Rivera-Utrilla et al., 2002). Additionally, Pan et al. (2008) explored the removal of aromatic sulfonates from wastewater using a recyclable polymer, indicating the potential for this compound in wastewater treatment (Pan et al., 2008).

Therapeutic Research

While excluding specific drug use and dosage, it's notable that this compound derivatives have been explored in therapeutic contexts. For instance, Tang et al. (2021) synthesized benzyl naphthyl sulfoxide/sulfone derivatives with potential antitumor effects, indicating the relevance of this compound in cancer research (Tang et al., 2021).

Safety and Hazards

Phenyl naphthalene-2-sulfonate is classified as a hazardous substance . It has several hazard statements including H302-H315-H319-H335 .

Future Directions

Phenyl naphthalene-2-sulfonate and similar compounds have potential applications in various fields . For instance, they can be used in the synthesis of diverse heterocyclic compounds .

Biochemical Analysis

Biochemical Properties

It is known that sulfonated aromatic compounds, like Phenyl naphthalene-2-sulfonate, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve various biochemical reactions .

Cellular Effects

It is known that sulfonated aromatic compounds can have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that sulfonated aromatic compounds can exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of sulfonated aromatic compounds can change over time in laboratory settings . This can include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that the effects of sulfonated aromatic compounds can vary with different dosages in animal models . This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is known that sulfonated aromatic compounds can be involved in various metabolic pathways . This can include interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that sulfonated aromatic compounds can be transported and distributed within cells and tissues . This can include interactions with various transporters or binding proteins, as well as effects on the compound’s localization or accumulation .

Subcellular Localization

It is known that sulfonated aromatic compounds can be localized to specific compartments or organelles within cells . This can include any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .

Properties

IUPAC Name

phenyl naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3S/c17-20(18,19-15-8-2-1-3-9-15)16-11-10-13-6-4-5-7-14(13)12-16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZOVRCWZOIZHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627290
Record name Phenyl naphthalene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62141-80-4
Record name Phenyl naphthalene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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